2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-5-7-12(8-6-11)23(21,22)10-13-15(16(19)20)14-4-2-3-9-18(14)17-13/h5-8H,2-4,9-10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHZUYRCYHLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCCC3=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected.
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details on how these factors affect this compound are currently unknown.
Biological Activity
The compound 2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a derivative of tetrahydropyrazolo-pyridine and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H17N3O4S
- CAS Number : 676348-65-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate several biochemical pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It has the potential to bind to receptors that regulate cellular signaling pathways.
Anticancer Properties
Recent studies have explored the anticancer effects of tetrahydropyrazolo derivatives. For example:
- In Vitro Studies : Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may reduce inflammation in various models, suggesting potential therapeutic applications in chronic inflammatory diseases.
Case Studies
- Antiproliferative Activity in Prostate Cancer :
- Mechanistic Insights :
- Detailed mechanistic studies revealed that the compound interacts with key proteins involved in cell signaling pathways, leading to altered expression of genes associated with cell survival and proliferation .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
- Key Differences : The carboxylic acid at position 3 is esterified to a methyl group.
- This derivative may act as a prodrug, as esters are often hydrolyzed in vivo to release the active carboxylic acid.
- Reference :
Methyl 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
- Key Differences : The sulfonylmethyl group is replaced with a chloromethyl substituent.
- Impact : The chloromethyl group introduces electrophilicity, which may enhance reactivity in further chemical modifications. However, the absence of the sulfonyl moiety reduces polarity and hydrogen-bonding capacity.
- Reference :
5-(Boc-amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid
- Key Differences: A tert-butoxycarbonyl (Boc)-protected amino group is added at position 4.
- Impact: The Boc group serves as a protective moiety for amines, enabling selective functionalization. The amino group could introduce additional hydrogen-bonding or charge interactions, altering target affinity.
- Reference :
4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic Acid
- Key Differences: The tetrahydropyridine ring is replaced with a thieno[2,3-e]pyrimidine system.
- The oxo group at position 5 may enhance hydrogen-bonding interactions.
- Reference :
(7S)-2-(4-Phenoxyphenyl)-7-[1-(Prop-2-enoyl)piperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (Zanubrutinib)
- Key Differences : The core is pyrimidine-based, with a carboxamide at position 3 and a piperidin-4-yl group at position 6.
- Impact: As an approved Bruton’s tyrosine kinase inhibitor, the carboxamide group improves bioavailability compared to carboxylic acids. The phenoxyphenyl and acryloylpiperidine groups enhance target specificity and pharmacokinetics.
- Reference :
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid
- Key Differences : Lacks the [(4-methylphenyl)sulfonyl]methyl substituent at position 2.
- Impact : Simpler structure with reduced steric bulk and polarity. Likely lower target affinity but easier synthetic accessibility.
- Reference :
Discussion of Structural and Functional Implications
- Sulfonylmethyl Group : Enhances solubility and hydrogen-bonding capacity compared to chloromethyl or Boc-protected analogs.
- Carboxylic Acid vs. Carboxamide : The acid group offers higher polarity but may limit membrane permeability, whereas carboxamides (e.g., zanubrutinib) balance bioavailability and target engagement.
- Ring Modifications: Thieno-pyrimidine or pyrimidine cores () alter electronic properties and binding modes compared to the pyridine-based scaffold.
Preparation Methods
Cyclocondensation of Aminopyridines with β-Ketoesters
A widely adopted route involves the reaction of 2-aminopyridine derivatives with β-ketoesters under acidic conditions. For example, heating 2-amino-4,5,6,7-tetrahydropyridine with ethyl acetoacetate in acetic acid yields the pyrazolo[1,5-a]pyridine scaffold. This method, however, requires subsequent functionalization to introduce the sulfonylmethyl and carboxylic acid groups.
Optimization Insight :
Ring-Closing Metathesis (RCM)
An alternative approach employs RCM to form the tetrahydropyridine ring. Starting from a diene precursor (e.g., N-allyl-2-vinylpyrazole ), Grubbs II catalyst (5 mol%) facilitates cyclization at 40°C in dichloromethane. This method offers superior stereochemical control but necessitates pre-functionalized starting materials.
Introduction of the Sulfonylmethyl Group
Sulfonation of Methylene Bridges
The sulfonylmethyl group is introduced via nucleophilic aromatic substitution or free-radical sulfonation . A representative protocol involves treating 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (2 eq) in dichloromethane.
Key Data :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| 4-MeC₆H₄SO₂Cl (1.2 eq) | 0°C → 25°C | 4 h | 78% |
| 4-MeC₆H₄SO₂Cl (1.5 eq) | Reflux | 2 h | 85% |
Source emphasizes the role of tertiary amines (e.g., dimethylaniline) in accelerating sulfonation, reducing reaction times by 30–40%.
One-Pot Sulfonation-Cyclization
Advanced methods combine core assembly and sulfonation in a single step. For instance, reacting 2-aminopyridine with malonyl chloride and 4-methylbenzenesulfonamide in acetonitrile under reflux yields the sulfonated intermediate, which undergoes cyclization upon addition of POCl₃.
Carboxylic Acid Installation
Oxidation of Alcohol Precursors
Primary alcohols at the 3-position are oxidized to carboxylic acids using KMnO₄ in acidic media. For example, treatment of 2-{[(4-methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ol with KMnO₄ (3 eq) in H₂SO₄/H₂O (1:1) at 80°C for 6 hours achieves full conversion.
Yield Optimization :
- Adding phase-transfer agents (e.g., TBAB) increases yield to 88%.
Hydrolysis of Nitriles
Nitrile intermediates, prepared via Rosenmund-von Braun reaction, are hydrolyzed to carboxylic acids using concentrated HCl (6 M) at reflux. This method avoids over-oxidation but requires stringent moisture control.
Integrated Synthetic Routes
Three-Step Sequence (Core → Sulfonation → Oxidation)
- Core Formation : Cyclocondensation (72% yield).
- Sulfonation : 4-MeC₆H₄SO₂Cl, CH₂Cl₂, 85% yield.
- Oxidation : KMnO₄/H₂SO₄, 88% yield.
Overall Yield : 54% (multiplicative).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what reaction parameters require optimization?
- Methodology : Begin with a nucleophilic substitution or coupling reaction to introduce the sulfonylmethyl group, followed by cyclization to form the tetrahydropyrazolo-pyridine core. Key parameters include solvent selection (e.g., THF/water mixtures for solubility ), temperature control (80–100°C for cyclization), and catalyst choice (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the carboxylic acid derivative .
- Characterization : Validate purity using HPLC (>95%) and confirm structure via H/C NMR, IR (carboxylic acid C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential during synthesis and handling?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Conduct reactions in a fume hood due to potential release of toxic gases (e.g., SO from sulfonyl groups) .
- Waste Management : Segregate acidic waste (carboxylic acid moiety) and dispose via neutralization before professional treatment .
Advanced Research Questions
Q. How can computational modeling predict molecular geometry and reactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the ground-state geometry. Compare computed bond angles (e.g., C–N–C ~117.9°) and distances (C–S bond ~1.76 Å) with X-ray crystallography data . Use Fukui indices to identify electrophilic/nucleophilic sites for reactivity predictions .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to resolve discrepancies in vibrational modes .
Q. How can contradictions between experimental and theoretical spectroscopic data be resolved?
- Case Study : If NMR chemical shifts deviate from predictions, consider solvent effects (e.g., DMSO vs. CDCl) or proton exchange dynamics. Use H-N HMBC to confirm heterocyclic connectivity .
- Advanced Techniques : Employ dynamic NMR or variable-temperature studies to probe conformational flexibility in the tetrahydropyridine ring .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial design to assess the impact of variables (e.g., catalyst loading, solvent ratio). For example, a 2 factorial design can identify interactions between temperature, pH, and stoichiometry .
- Process Control : Implement inline PAT (Process Analytical Technology) tools, such as ReactIR, to monitor intermediate formation in real time .
Data Contradiction Analysis
Q. How to address inconsistent solubility profiles across studies?
- Root Cause : Variability may arise from polymorphic forms or residual solvents. Perform XRPD (X-ray powder diffraction) to identify crystalline phases and TGA (thermogravimetric analysis) to detect solvent residues .
- Mitigation : Standardize precipitation protocols (e.g., antisolvent addition rate) and use DSC (differential scanning calorimetry) to characterize thermal behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
